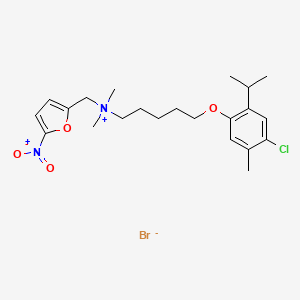
p-Isooctylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Isooctylphenol: is an organic compound belonging to the family of alkylphenols. It is characterized by a phenolic structure with an isooctyl group attached to the para position of the phenol ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Isooctylphenol can be synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the para-substituted product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phenol and isooctene are reacted in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: p-Isooctylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Ethoxylation: This reaction involves the addition of ethylene oxide to this compound, resulting in the formation of ethoxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Ethoxylation: Ethylene oxide is used in the presence of a basic catalyst like sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro and halogenated this compound.
Ethoxylation: Ethoxylated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
p-Isooctylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of surfactants, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of p-Isooctylphenol involves its interaction with cellular receptors and enzymes. It can mimic or interfere with the action of natural hormones, leading to disruptions in endocrine signaling pathways. This compound can bind to estrogen receptors, altering gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- p-Cumylphenol
- p-Nonylphenol
- p-Tert-octylphenol
Comparison: p-Isooctylphenol is unique due to its specific isooctyl group, which imparts distinct chemical and physical properties compared to other alkylphenols. This uniqueness makes it particularly useful in certain industrial applications where other alkylphenols may not be as effective .
Eigenschaften
CAS-Nummer |
27013-89-4 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-(6-methylheptyl)phenol |
InChI |
InChI=1S/C14H22O/c1-12(2)6-4-3-5-7-13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 |
InChI-Schlüssel |
HVXRCAWUNAOCTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


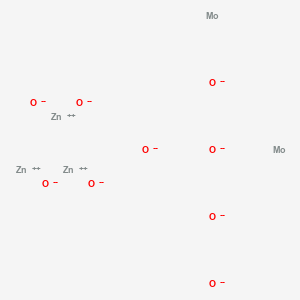
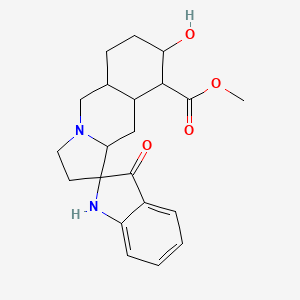


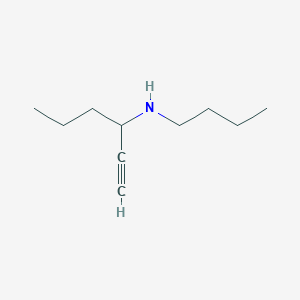
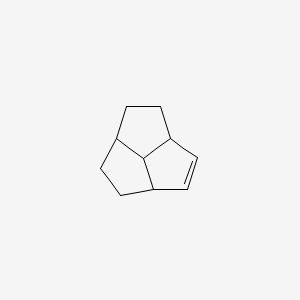
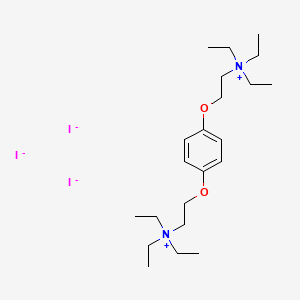
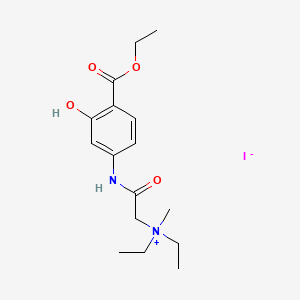
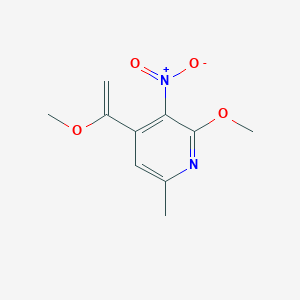
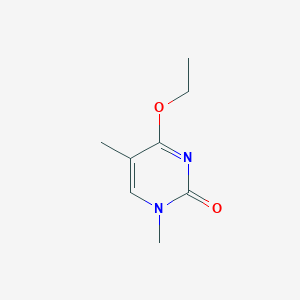


![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
